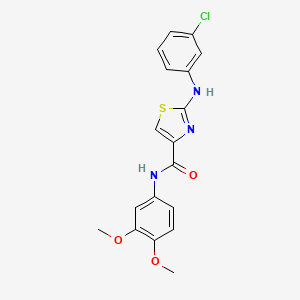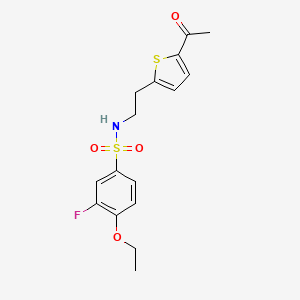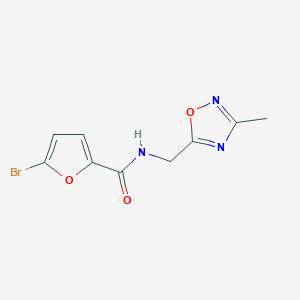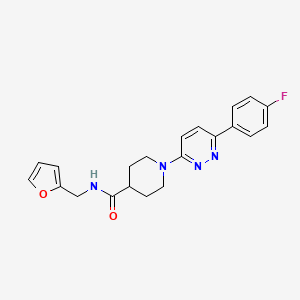
Ethyl 3-oxotetrahydropyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxotetrahydropyran-2-carboxylate is a chemical compound with the CAS Number: 122061-03-4 . It has a molecular weight of 172.18 and its IUPAC name is ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxotetrahydropyran-2-carboxylate contains a total of 24 bonds . These include 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 3-oxotetrahydropyran-2-carboxylate has a density of 1.2±0.1 g/cm3 . Its boiling point is 259.3±40.0 °C at 760 mmHg . The compound is an oil at room temperature .Applications De Recherche Scientifique
Synthesis of 2H-Pyrans
Ethyl 3-oxotetrahydropyran-2-carboxylate is a key intermediate in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .
Valence Isomerism Studies
The compound plays a significant role in the study of valence isomerism between 2H-Pyrans and 1-oxatrienes . This isomerism is a crucial aspect of the physicochemical properties of these compounds .
Construction of Polycyclic Structures
Ethyl 3-oxotetrahydropyran-2-carboxylate is used in the construction of fused polycyclic structures . These structures are important in the development of various pharmaceuticals and other chemical products .
Total Synthesis of Daurichromenic Acid
The compound has been used as a key intermediate in the total synthesis of daurichromenic acid and its analogues . Daurichromenic acid is a natural product with potential therapeutic applications .
Catalyst Research
Research has been conducted into the use of various catalysts in reactions involving Ethyl 3-oxotetrahydropyran-2-carboxylate . This research can help improve the efficiency and selectivity of these reactions .
Biological Activity Studies
The compound’s derivatives, such as 2H-chromenes, have a broad spectrum of biological activities . Therefore, Ethyl 3-oxotetrahydropyran-2-carboxylate can be used in the study and development of new bioactive compounds .
Safety and Hazards
Ethyl 3-oxotetrahydropyran-2-carboxylate has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
ethyl 3-oxooxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFQAZPUWNIQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxotetrahydropyran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[3-(dimethylsulfamoyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2853856.png)
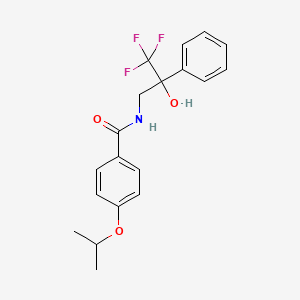
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2853858.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2853860.png)
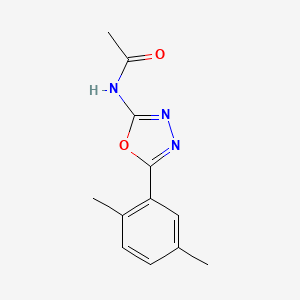

![3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853863.png)
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B2853867.png)
